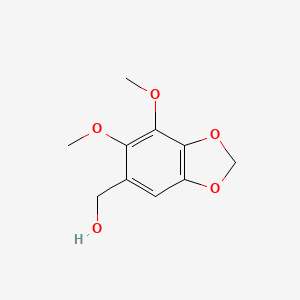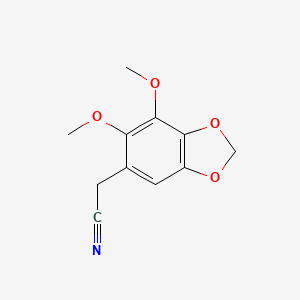
4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative characterized by the presence of an ethylsulfamoyl group and a trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-trifluoromethylphenylboronic acid and ethylamine.
Formation of the Sulfamoyl Group: The ethylamine is reacted with sulfuryl chloride to form N-ethylsulfamoyl chloride.
Coupling Reaction: The N-ethylsulfamoyl chloride is then coupled with 4-bromo-2-trifluoromethylphenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(N-Ethylsulfamoyl)-2-trifluoromethylphenol.
Reduction: 4-(N-Ethylsulfamoyl)-2-difluoromethylphenylboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
This compound is explored for its potential as a biochemical probe. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to interact with biological membranes and proteins.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the development of compounds with improved pharmacokinetic properties.
Industry
In the material science industry, this compound is used in the development of advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid
- 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid
- 4-(N-Ethylsulfamoyl)-2-chlorophenylboronic acid
Uniqueness
4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid is unique due to the presence of both the ethylsulfamoyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
[4-(ethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO4S/c1-2-14-19(17,18)6-3-4-8(10(15)16)7(5-6)9(11,12)13/h3-5,14-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORQJLWERYMYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NCC)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide](/img/structure/B7880382.png)
![[5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7880389.png)



![N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea](/img/structure/B7880410.png)

![tert-Butyl 4-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B7880429.png)
![4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B7880434.png)

